molecular formula C11H11Cl2N5S B14042221 6-Chloro-3-((3-chloro-2-(dimethylamino)pyridin-4-yl)thio)pyrazin-2-amine

6-Chloro-3-((3-chloro-2-(dimethylamino)pyridin-4-yl)thio)pyrazin-2-amine

Cat. No.: B14042221
M. Wt: 316.2 g/mol
InChI Key: XMSVAJJAMKLOHI-UHFFFAOYSA-N
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Description

6-Chloro-3-((3-chloro-2-(dimethylamino)pyridin-4-yl)thio)pyrazin-2-amine is a complex organic compound that features a pyrazine ring substituted with chloro and thio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-((3-chloro-2-(dimethylamino)pyridin-4-yl)thio)pyrazin-2-amine typically involves multi-step organic reactions. One common method involves the reaction of 3-chloro-2-(dimethylamino)pyridine-4-thiol with 6-chloropyrazin-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-((3-chloro-2-(dimethylamino)pyridin-4-yl)thio)pyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro groups.

Scientific Research Applications

6-Chloro-3-((3-chloro-2-(dimethylamino)pyridin-4-yl)thio)pyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3-((3-chloro-2-(dimethylamino)pyridin-4-yl)thio)pyrazin-2-amine involves its interaction with specific molecular targets. The chloro and thio groups can form bonds with various biological molecules, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-((3-chloro-2-(dimethylamino)pyridin-4-yl)thio)pyrazin-2-amine is unique due to its specific combination of chloro and thio substituents on the pyrazine ring

Properties

Molecular Formula

C11H11Cl2N5S

Molecular Weight

316.2 g/mol

IUPAC Name

6-chloro-3-[3-chloro-2-(dimethylamino)pyridin-4-yl]sulfanylpyrazin-2-amine

InChI

InChI=1S/C11H11Cl2N5S/c1-18(2)10-8(13)6(3-4-15-10)19-11-9(14)17-7(12)5-16-11/h3-5H,1-2H3,(H2,14,17)

InChI Key

XMSVAJJAMKLOHI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=CC(=C1Cl)SC2=NC=C(N=C2N)Cl

Origin of Product

United States

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